

An In-depth Technical Guide to the Discovery and Synthesis of 2-Methoxypyridine

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Compound of Interest

Compound Name: 2-Methoxypyridine

Cat. No.: B126380

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Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of **2-methoxypyridine**, a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. The document traces the historical milestones in its synthesis, from its first reported preparation to modern, optimized methodologies. Key synthetic routes, including the nucleophilic substitution of 2-halopyridines and the Williamson ether synthesis from 2-hydroxypyridine, are discussed in detail, complete with experimental protocols. A thorough compilation of its physical and spectroscopic properties is presented in tabular format for easy reference. Additionally, this guide employs visualizations to illustrate reaction pathways and experimental workflows, adhering to stringent formatting and clarity standards for a professional audience.

Introduction

2-Methoxypyridine (CAS No. 1628-89-3) is a colorless to pale yellow liquid with the molecular formula C_6H_7NO .^{[1][2]} It serves as a crucial building block in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and agrochemicals.^{[1][3]} Its utility stems from the reactivity of the pyridine ring and the influence of the methoxy group on its electronic properties. This guide aims to provide a detailed historical and technical account of this important chemical compound.

Historical Discovery and Synthesis

The first documented synthesis of **2-methoxypyridine** is attributed to Koenigs and Jaeschke in 1902. Their work, published in the *Berichte der deutschen chemischen Gesellschaft*, described the reaction of 2-chloropyridine with sodium methoxide in methanol. This early method laid the groundwork for what remains one of the most common and efficient routes to this compound.

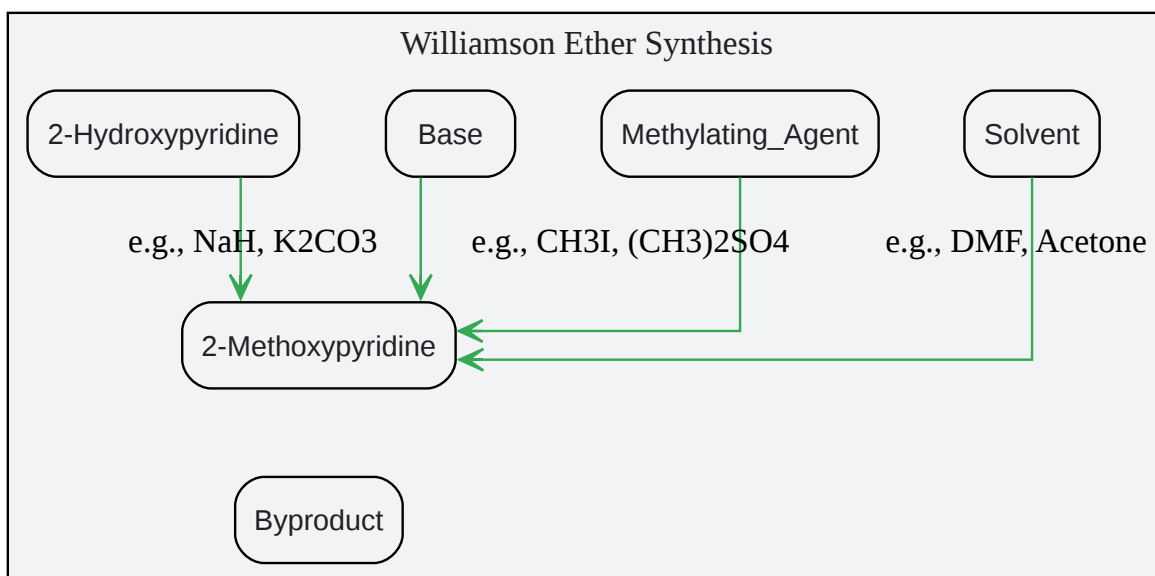
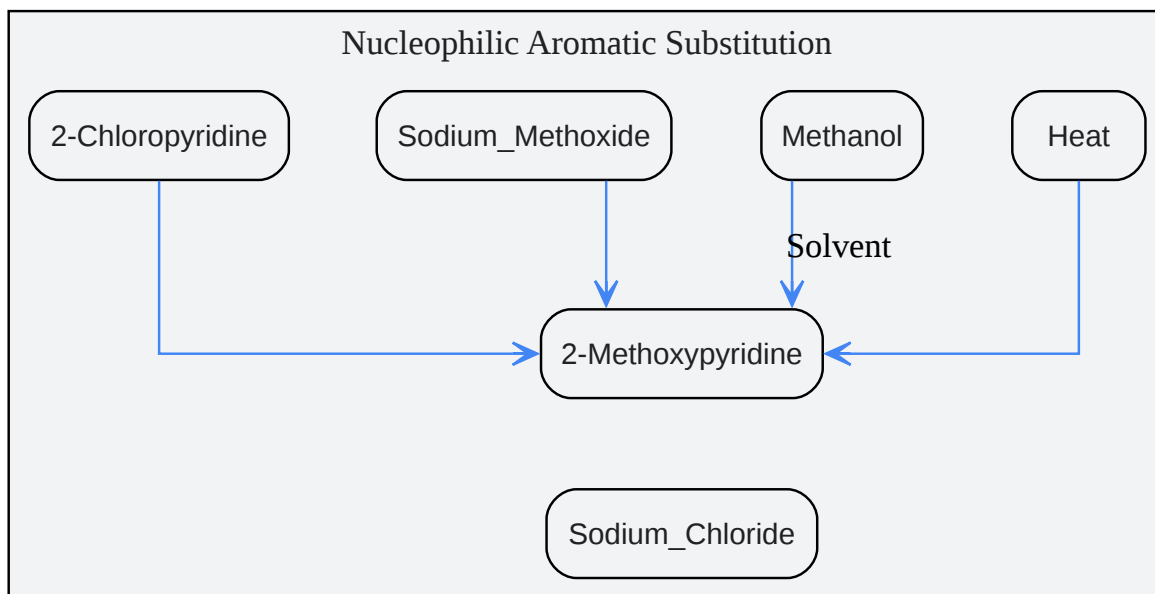
Prior to this, the broader field of pyridine chemistry was being actively explored. The Hantzsch pyridine synthesis, discovered in 1881, and the Chichibabin pyridine synthesis, reported in 1924, were pivotal in the fundamental understanding of pyridine ring formation. However, the synthesis of **2-methoxypyridine** itself predominantly evolved from the functionalization of a pre-formed pyridine ring.

Over the decades, the synthesis of **2-methoxypyridine** has been refined to improve yield, purity, and scalability. The two primary and most historically significant methods are the nucleophilic aromatic substitution of a 2-halopyridine and the Williamson ether synthesis starting from 2-hydroxypyridine.

Key Synthetic Methodologies

Nucleophilic Aromatic Substitution of 2-Chloropyridine

This is the most direct and widely used method for the industrial and laboratory-scale synthesis of **2-methoxypyridine**. The reaction involves the displacement of the chloride atom from 2-chloropyridine by a methoxide anion. The electron-withdrawing nature of the pyridine nitrogen facilitates this nucleophilic aromatic substitution (S_NAr) at the C2 position.



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